6-(4-Ethoxycarbonylphenyl)picolinic acid
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Overview
Description
6-(4-Ethoxycarbonylphenyl)picolinic acid is an organic compound belonging to the family of pyridinecarboxylic acids. It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Ethoxycarbonylphenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Boronic acid, halide, palladium catalyst, base (e.g., potassium carbonate)
Solvent: A mixture of water and an organic solvent (e.g., ethanol)
Temperature: Typically conducted at elevated temperatures (50-80°C)
Time: Reaction times can vary from a few hours to overnight
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Ethoxycarbonylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the ethoxycarbonyl group to a carboxylic acid
Reduction: Reduction of the nitro group (if present) to an amine
Substitution: Halogenation of the aromatic ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2)
Major Products:
Oxidation: Formation of 6-(4-Carboxyphenyl)picolinic acid
Reduction: Formation of 6-(4-Aminophenyl)picolinic acid
Substitution: Formation of halogenated derivatives
Scientific Research Applications
6-(4-Ethoxycarbonylphenyl)picolinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to metal ions through its picolinic acid moiety, forming stable complexes. These complexes can then interact with biological molecules, potentially altering their function. The ethoxycarbonyl group may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Picolinic Acid: A simpler analog without the ethoxycarbonylphenyl group
Nicotinic Acid: An isomer with the carboxyl group at the 3-position
Isonicotinic Acid: An isomer with the carboxyl group at the 4-position
Comparison: 6-(4-Ethoxycarbonylphenyl)picolinic acid is unique due to the presence of the ethoxycarbonylphenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other picolinic acid derivatives and enhances its versatility in various applications .
Properties
IUPAC Name |
6-(4-ethoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(19)11-8-6-10(7-9-11)12-4-3-5-13(16-12)14(17)18/h3-9H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAPDHQDDKYCEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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